molecular formula C11H9FN2O2 B1451563 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1204297-95-9

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Cat. No. B1451563
M. Wt: 220.2 g/mol
InChI Key: RCOLPEQBJVRYOP-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a heterocyclic compound. It consists of a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This type of structure is known as an oxadiazole .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” can be analyzed using various techniques such as single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

Fluorescence Quenching in Sensing Applications

  • Turn-off Fluorescence Studies : Thiophene substituted 1,3,4-oxadiazole derivatives, including compounds similar to 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, have been studied for their fluorescence quenching properties. This research suggests their potential as fluorophores in aniline sensing applications, utilizing fluorescence quenching mechanisms (Naik, Khazi, & Malimath, 2018).

Polymer Development

  • New Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Research has explored the creation of fluorinated poly(1,3,4-oxadiazole-ether-imide)s using aromatic diamines with preformed 1,3,4-oxadiazole rings, similar to the compound . These polymers exhibit high thermal stability, good solubility in various organic solvents, and potential for coating applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Antimicrobial Applications

  • Antimicrobial Properties of Oxadiazole Derivatives : Studies on various oxadiazole derivatives, including structures similar to 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one, have shown promising antimicrobial properties. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Parikh & Joshi, 2014).

Proton Exchange Membranes in Fuel Cells

  • Sulfonated Poly (Aryl Ether Sulfone) Membranes : Incorporating 1,3,4-oxadiazole into sulfonated poly (aryl ether sulfone) has resulted in membranes with excellent thermal, dimensional, and oxidative stability. These membranes show potential as proton exchange materials for medium-high temperature fuel cells (Xu et al., 2013).

Anticancer and Biological Activity

  • Synthesis and Anticancer Activity : Research on 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, akin to the compound , has been conducted, revealing potential anticancer properties. The synthesized compounds have shown effectiveness against various cancer cell lines (Adimule et al., 2014).

Future Directions

The future directions for research on “1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” and similar oxadiazole derivatives are promising. They are being studied for their potential biological effects, and new methods of obtaining complex structures containing oxadiazole rings are being sought .

properties

IUPAC Name

1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLPEQBJVRYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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